molecular formula C18H24N2O B14740032 Benzenamine, 4,4'-(methoxymethylene)bis[N,N-dimethyl- CAS No. 2123-35-5

Benzenamine, 4,4'-(methoxymethylene)bis[N,N-dimethyl-

Cat. No.: B14740032
CAS No.: 2123-35-5
M. Wt: 284.4 g/mol
InChI Key: CMNLKRWGXPTSOK-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-(methoxymethylene)bis[N,N-dimethyl-] is an organic compound with the molecular formula C17H22N2. It is a derivative of benzenamine (aniline) and is characterized by the presence of methoxymethylene and N,N-dimethyl groups. This compound is used in various industrial applications, particularly in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-(methoxymethylene)bis[N,N-dimethyl-] typically involves the reaction of benzenamine derivatives with formaldehyde and dimethylamine. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) are usually employed.

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

    Solvents: Common solvents include water or alcohols like methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Mixing: Controlled mixing of benzenamine derivatives, formaldehyde, and dimethylamine.

    Reaction Control: Maintaining optimal temperature and pH levels to ensure complete reaction.

    Purification: The product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-(methoxymethylene)bis[N,N-dimethyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxymethylene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, 4,4’-(methoxymethylene)bis[N,N-dimethyl-] has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-(methoxymethylene)bis[N,N-dimethyl-] involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The methoxymethylene and N,N-dimethyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]
  • Benzenamine, 4,4’-methylenebis-
  • Benzenamine, 4,4’-methylenebis[2-methoxy-]

Uniqueness

Benzenamine, 4,4’-(methoxymethylene)bis[N,N-dimethyl-] is unique due to the presence of both methoxymethylene and N,N-dimethyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized dyes and pigments, as well as in biochemical research.

Properties

CAS No.

2123-35-5

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]-methoxymethyl]-N,N-dimethylaniline

InChI

InChI=1S/C18H24N2O/c1-19(2)16-10-6-14(7-11-16)18(21-5)15-8-12-17(13-9-15)20(3)4/h6-13,18H,1-5H3

InChI Key

CMNLKRWGXPTSOK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)OC

Origin of Product

United States

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